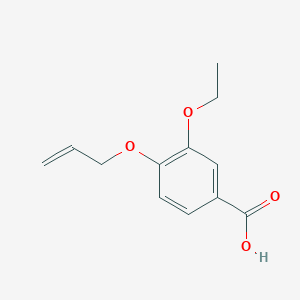

4-(烯丙氧基)-3-乙氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

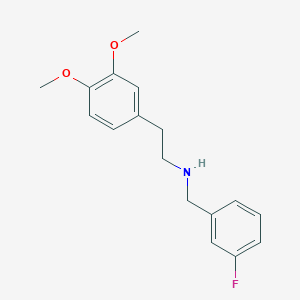

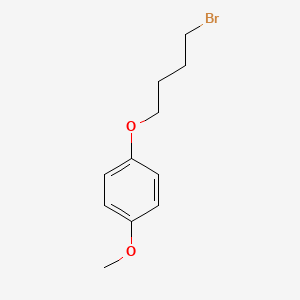

4-(Allyloxy)-3-ethoxybenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their chemical properties and reactivity. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the behavior of similar compounds. For instance, allylic 4-methoxybenzoates have been shown to exhibit excellent diastereoselectivity in reactions such as the Sharpless asymmetric dihydroxylation, which is a key step in the synthesis of polyols . This suggests that the allyloxy group in the 4-(Allyloxy)-3-ethoxybenzoic acid could also confer interesting reactivity patterns.

Synthesis Analysis

The synthesis of related compounds involves the use of allylic groups and protective methoxy groups, as seen in the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid and allylic 4-methoxybenzoates . These methods could potentially be adapted for the synthesis of 4-(Allyloxy)-3-ethoxybenzoic acid by considering the reactivity of the ethoxy group and the allyloxy moiety during the synthetic process.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, and their analysis often requires computational methods such as Density Functional Theory (DFT). For example, DFT calculations have been used to evaluate bond lengths, angles, and energy components of metal complexes derived from 4-allyl-1-(2-hydroxybenzoyl) thiosemicarbazide . Similar computational techniques could be applied to 4-(Allyloxy)-3-ethoxybenzoic acid to predict its molecular geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the aromatic ring. The presence of an allyloxy group can lead to reactions such as dihydroxylation , while thiosemicarbazide derivatives form metal complexes with various metals . The reactivity of 4-(Allyloxy)-3-ethoxybenzoic acid could be explored in the context of these findings, with a focus on how the ethoxy and allyloxy groups affect its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their functional groups and molecular structure. Spectroscopic methods such as IR, NMR, and mass spectrometry have been used to characterize similar compounds . These techniques could be employed to determine the properties of 4-(Allyloxy)-3-ethoxybenzoic acid, such as solubility, melting point, and reactivity towards other chemical agents.

科学研究应用

量子化学研究和二聚化

- 4-(烯丙氧基)-3-乙氧基苯甲酸一直是量子化学研究的主题,特别关注取代苯甲酸(如 3-和 4-取代苯甲酸)的解离。这些酸的二聚化,包括它们的衍生物,已经过研究,以了解它们的结构和化学性质 (Sainsbury, 1975)。

抗寄生虫应用

- 研究表明,与 4-(烯丙氧基)-3-乙氧基苯甲酸相关的化合物具有潜在的抗寄生虫活性。具体来说,4-氨基-2-乙氧基苯甲酸等衍生物已证明具有显着的抗球虫作用,表明类似化合物在抗寄生虫应用中具有潜力 (Rogers 等人,1964)。

与丁香酚的相互作用和自由基清除

- 在牙科研究中,已经研究了 2-乙氧基苯甲酸与丁香酚(与 4-(烯丙氧基)-3-乙氧基苯甲酸相关的化合物)之间的相互作用。这项研究强调了这些化合物的自由基清除能力,这对于理解它们在生物系统中的行为至关重要 (藤泽等人,2003)。

热化学性质

- 对线性 4-正烷氧基苯甲酸(包括 4-(烯丙氧基)-3-乙氧基苯甲酸等化合物)的能量学研究集中在了解将烷氧基链引入苯甲酸环的焓变效应。这些研究对于理解此类化合物的热化学性质至关重要 (席尔瓦等人,2010)。

抗分枝杆菌活性

- 已经研究了一系列烷氧基苯甲酸,包括 4-(烯丙氧基)-3-乙氧基苯甲酸,以了解它们的抗分枝杆菌活性。发现这些化合物的活性随其亲脂性而增加,亲脂性是药物设计和药理学研究中的一个重要因素 (Waisser 等人,1993)。

安全和危害

This would involve assessing the compound’s toxicity, flammability, and other hazards. Safety data sheets (SDS) would typically be consulted for this information.

未来方向

This would involve discussing potential future research directions, such as further studies to better understand the compound’s properties or potential applications.

属性

IUPAC Name |

3-ethoxy-4-prop-2-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOHOISHCRXTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367097 |

Source

|

| Record name | 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-ethoxybenzoic acid | |

CAS RN |

831198-97-1 |

Source

|

| Record name | 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)